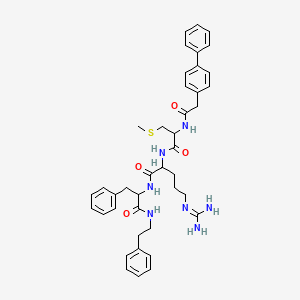
tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル N-(6-ニトロ-1,2,3,4-テトラヒドロキノリン-4-イル)カルバメート: は、分子式 C14H19N3O4 を持つ化学化合物です。これは、6位にニトロ基、4位にtert-ブチルカルバメート基を持つテトラヒドロキノリンの誘導体です。
準備方法
合成経路と反応条件: tert-ブチル N-(6-ニトロ-1,2,3,4-テトラヒドロキノリン-4-イル)カルバメートの合成は、通常、以下の手順を含みます。
ニトロ化: テトラヒドロキノリン環の6位にニトロ基を導入する。
保護: tert-ブチルカルバメートを使用してアミン基を保護する。
カップリング: 保護されたアミンとニトロ置換されたテトラヒドロキノリンをカップリングする。
工業的生産方法: この化合物の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成を行うことです。これには、効率とスケーラビリティを高めるために、自動反応器と連続フローシステムを使用することが含まれます。
化学反応の分析
反応の種類:
酸化: ニトロ基は還元されてアミン基を形成することができます。
還元: ニトロ基は特定の条件下でアミンに還元することができます。
置換: この化合物は、カルバメート基で求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: パラジウム触媒または水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用できます。
生成される主要な生成物:
還元: tert-ブチル N-(6-アミノ-1,2,3,4-テトラヒドロキノリン-4-イル)カルバメートの生成。
置換: 使用された求核剤に応じて、さまざまな置換カルバメートが生成されます。
科学的研究の応用
化学:
複雑な分子の合成: より複雑な有機分子の合成における中間体として使用されます。
触媒: その独特の構造的特徴により、触媒反応で潜在的な用途があります。
生物学:
酵素阻害: 天然基質との構造的類似性から、特定の酵素を阻害する可能性が研究されています。
医学:
医薬品開発: 新規医薬品の開発のための潜在的なリード化合物として調査されています。
産業:
材料科学:
作用機序
tert-ブチル N-(6-ニトロ-1,2,3,4-テトラヒドロキノリン-4-イル)カルバメートの作用機序は、特定の分子標的との相互作用を含みます。ニトロ基は還元されてアミンを形成することができ、その後、酵素または受容体と相互作用することができます。カルバメート基も水素結合やその他の相互作用に関与し、化合物の全体的な活性を影響を与える可能性があります。
類似化合物との比較
類似化合物:
- tert-ブチル N-(1,2,3,4-テトラヒドロイソキノリン-4-イル)カルバメート
- tert-ブチル (1,2,3,4-テトラヒドロキノリン-4-イル)カルバメート塩酸塩
比較:
- 構造的差異: tert-ブチル N-(6-ニトロ-1,2,3,4-テトラヒドロキノリン-4-イル)カルバメートにおける6位でのニトロ基の存在は、他の類似化合物との区別になります。
- 反応性: ニトロ基は、他の類似化合物では不可能な特定の反応を起こすことができます。
- 用途: この化合物の独特の構造的特徴は、他の類似化合物では達成できない研究や産業における特定の用途に適しています。
この記事では、tert-ブチル N-(6-ニトロ-1,2,3,4-テトラヒドロキノリン-4-イル)カルバメートについて、その合成、反応、用途、作用機序、類似化合物との比較など、包括的な概要を説明しています。
特性
分子式 |
C14H19N3O4 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-12-6-7-15-11-5-4-9(17(19)20)8-10(11)12/h4-5,8,12,15H,6-7H2,1-3H3,(H,16,18) |
InChIキー |
YNQQCFKWUOAESB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)


![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)




